molecular formula C19H22FN7O4 B2918443 7-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 2034476-65-6

7-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2918443
CAS No.: 2034476-65-6
M. Wt: 431.428
InChI Key: IZBHSNUFAGPUSG-UHFFFAOYSA-N
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Description

7-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22FN7O4 and its molecular weight is 431.428. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Research into related pyrimidopurinediones, including compounds with similar structural elements, has identified anti-inflammatory properties. These compounds have been synthesized and evaluated in models of chronic inflammation, such as the adjuvant-induced arthritis rat model (AAR), where they showed comparable potency to established anti-inflammatory drugs like naproxen. Their cyclooxygenase inhibitory activity was also observed in vitro, suggesting a potential mechanism of action. Importantly, these compounds exhibited reduced side effects, such as the absence of gastric ulcer induction, highlighting their therapeutic promise (Kaminski et al., 1989).

Synthesis and Structural Studies

The compound's structural analogs have been subjects of extensive synthetic efforts, exploring regioselective amination and the formation of diverse derivatives. These studies provide insights into the chemical reactivity and the potential for creating a wide range of therapeutic agents. For instance, specific synthesis methods have led to the creation of novel derivatives with significant implications for further pharmacological exploration (Gulevskaya et al., 1994).

Optical and Nonlinear Optical Applications

A fascinating area of application involves the use of pyrimidine-based compounds in optical and nonlinear optical (NLO) device fabrications. Computational and experimental studies have been conducted on novel pyrimidine derivatives to assess their linear and NLO properties, revealing promising applications in NLO device fabrications. These compounds showed considerable NLO character, suggesting their utility in creating efficient NLO devices (Mohan et al., 2020).

Antimicrobial and Anticancer Activity

Further research has focused on the antimicrobial and anticancer activities of pyrimidine diones. Synthesis of pyranopyrimidin-2,4-dione derivatives and their evaluation against various bacterial strains and cancer cell lines have demonstrated significant biological activity. These compounds offer a foundation for developing new therapeutic agents with broad-spectrum antibacterial and anticancer properties, highlighting the compound's versatility and potential in drug development (Aremu et al., 2017).

Properties

IUPAC Name

7-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN7O4/c1-4-12-14(20)17(22-9-21-12)31-11-5-6-26(7-11)13(28)8-27-10-23-16-15(27)18(29)25(3)19(30)24(16)2/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBHSNUFAGPUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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